3-Chloro-2-cyanobenzoic acid
CAS No.:
Cat. No.: VC14436858
Molecular Formula: C8H4ClNO2
Molecular Weight: 181.57 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H4ClNO2 |
|---|---|
| Molecular Weight | 181.57 g/mol |
| IUPAC Name | 3-chloro-2-cyanobenzoic acid |
| Standard InChI | InChI=1S/C8H4ClNO2/c9-7-3-1-2-5(8(11)12)6(7)4-10/h1-3H,(H,11,12) |
| Standard InChI Key | KVZUULWDZYNNCC-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C(=C1)Cl)C#N)C(=O)O |
Introduction
Chemical Structure and Molecular Characteristics
Structural Configuration
The molecular structure of 3-chloro-2-cyanobenzoic acid features a benzoic acid backbone with substituents positioned at the 2- and 3-positions. The chlorine atom at C3 and the cyano group at C2 create a meta-para substitution pattern relative to the carboxylic acid group at C1. This arrangement induces significant electronic effects: the -Cl group exerts an inductive electron-withdrawing effect, while the -CN group enhances electrophilicity through resonance and inductive withdrawal .
Table 1: Comparative Structural Properties of Benzoic Acid Derivatives
| Compound | Molecular Formula | Substituents (Positions) | Molecular Weight (g/mol) |
|---|---|---|---|
| Benzoic acid | C₇H₆O₂ | None | 122.12 |
| 3-Chlorobenzoic acid | C₇H₅ClO₂ | -Cl (3) | 156.57 |
| 4-Cyano-3-chlorobenzoic acid | C₈H₄ClNO₂ | -Cl (3), -CN (4) | 181.58 |
| 3-Chloro-2-cyanobenzoic acid | C₈H₄ClNO₂ | -Cl (3), -CN (2) | 181.58 |
Data derived from PubChem entries for analogous compounds .
Synthesis and Manufacturing
Oxidation of Methyl Esters
A patent describing the synthesis of 3-cyanobenzoic acid from 3-chloromethylbenzonitrile via oxidation with H₂O₂ and catalysts (e.g., vanadyl sulfate, sodium tungstate) suggests a adaptable route . For 3-chloro-2-cyanobenzoic acid, starting with methyl 3-chloro-2-cyanobenzoate (CAS 1254073-93-2) and hydrolyzing the ester under basic conditions (e.g., NaOH/H₂O) could yield the free acid.
Optimization Challenges
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Regioselectivity: Competing directing effects of -COOH and -CN groups may lead to mixed chlorination products.
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Catalyst Efficiency: Phase-transfer catalysts like benzyltriethylammonium chloride, used in analogous syntheses, could improve reaction rates .
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Purification: Reverse-phase HPLC or recrystallization from ethanol/water mixtures may enhance purity .
Physicochemical Properties
Thermal Stability
Based on structurally similar compounds:
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Melting Point: Estimated 210–220°C (cf. 3-cyanobenzoic acid: 221.8–223.5°C) .
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Decomposition: Likely decomposes above 250°C, releasing HCl, HCN, and CO₂ .
Solubility
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Polar Solvents: Moderate solubility in ethanol, DMSO, and DMF due to hydrogen bonding with -COOH and -CN groups.
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Aqueous Solubility: Low solubility in water (estimated <1 g/L at 25°C) but may form water-soluble salts under basic conditions .
Table 2: Predicted Solubility Profile
| Solvent | Solubility (g/100 mL, 25°C) |
|---|---|
| Water | <0.1 |
| Ethanol | 1.5–2.0 |
| DMSO | 3.0–4.0 |
| Dichloromethane | 0.2–0.5 |
Applications in Organic Synthesis
Pharmaceutical Intermediates
The electron-deficient aromatic ring facilitates nucleophilic aromatic substitution (NAS) reactions, making 3-chloro-2-cyanobenzoic acid a precursor for:
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Anticancer Agents: Coupling with amine-containing moieties (e.g., anthracyclines) via Buchwald-Hartwig amination.
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Antibiotics: Ester derivatives may inhibit bacterial enzymes through competitive binding .
Agrochemical Development
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Herbicides: Functionalization at the -COOH group can yield analogs of dicamba (3,6-dichloro-2-methoxybenzoic acid) .
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Pesticides: The -CN group enhances binding to acetylcholinesterase in insects .
Future Research Directions
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Synthetic Optimization: Develop regioselective chlorination-cyanation protocols.
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Biological Screening: Evaluate antimicrobial and antitumor activity in vitro.
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Environmental Impact: Assess biodegradation pathways and ecotoxicology.
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